N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide
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Overview
Description
N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H6F5NO2S It is characterized by the presence of a pentafluorophenyl group attached to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The sulfonamide group can be involved in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. Reaction conditions vary but often include solvents such as acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation reactions can produce sulfonic acids or other oxidized forms.
Scientific Research Applications
N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of multiple fluorine atoms.
Mechanism of Action
The mechanism of action of N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, potentially inhibiting their activity. The pentafluorophenyl group enhances the compound’s binding affinity and specificity due to its electron-withdrawing properties, which can stabilize interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3,4,5,6-pentafluorophenyl)pyridin-2-amine
- N-(2,3,4,5,6-pentafluorophenyl)-4,5-dihydro-1H-imidazol-2-amine
- N-(2,3,4,5,6-pentafluorophenyl)-1-phenylmethanimine
Uniqueness
N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide is unique due to the combination of its sulfonamide and pentafluorophenyl groups. This combination imparts distinct chemical properties, such as high stability and reactivity in substitution reactions, making it valuable for various applications in research and industry.
Properties
CAS No. |
16065-76-2 |
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Molecular Formula |
C12H6F5NO2S |
Molecular Weight |
323.24 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H6F5NO2S/c13-7-8(14)10(16)12(11(17)9(7)15)18-21(19,20)6-4-2-1-3-5-6/h1-5,18H |
InChI Key |
ZTDDZOSWLZSFTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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